3-Bromo-5-chloro-6-methylpyridin-2-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Steric Parameters

Researchers pursuing sequential cross-coupling on dihalogenated pyridines face regioselectivity challenges-non-methylated analogs often yield complex mixtures. 3-Bromo-5-chloro-6-methylpyridin-2-amine (CAS 952948-94-6) resolves this: the ortho-6-methyl group (A-value ≈ 1.7 kcal/mol) sterically directs Suzuki/Sonogashira coupling to the 5-chloro position first, enabling clean sequential derivatization. • ΔcLogP +0.52 vs. 6-unsubstituted analog for fine-tuned lipophilicity • 98% purity; ideal for kinase inhibitor library synthesis • Global stock with ambient shipping.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 952948-94-6
Cat. No. B113340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-6-methylpyridin-2-amine
CAS952948-94-6
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1Cl)Br)N
InChIInChI=1S/C6H6BrClN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10)
InChIKeyHGFZVEQGFCBJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-6-methylpyridin-2-amine (CAS 952948-94-6): A Dual Halogenated 2-Aminopyridine Building Block with a Unique Ortho-Methyl Steric and Electronic Profile


3-Bromo-5-chloro-6-methylpyridin-2-amine (CAS 952948-94-6) is a 2-aminopyridine derivative characterized by a dual halogen substitution pattern (3-bromo, 5-chloro) combined with a sterically and electronically influential 6-methyl group . This compound (C₆H₆BrClN₂; MW 221.48) belongs to the class of dihalogenated aminopyridine building blocks, yet its distinguishing feature is the juxtaposition of a bulky ortho-methyl substituent adjacent to the nucleophilic 2-amino group and a reactive 3-bromo site. This precise substitution geometry creates a unique steric environment and modulates electron density on the pyridine ring, differentiating it from simpler 3,5-dihalopyridin-2-amines lacking the 6-methyl group, and enabling distinct reactivity profiles in cross-coupling and medicinal chemistry applications [1].

Why Generic 3,5-Dihalo-2-aminopyridines Cannot Substitute for 3-Bromo-5-chloro-6-methylpyridin-2-amine


While the aminopyridine core and dual halogen motif are shared with other 3,5-dihalo-2-aminopyridines, the presence of the 6-methyl group in the target compound fundamentally alters its chemical behavior and synthetic utility [1]. The methyl substituent is not a passive spectator; it introduces significant steric hindrance adjacent to the reactive 2-amino group and 3-bromo position, thereby modulating nucleophilicity, directing regioselectivity in cross-coupling reactions, and affecting binding modes in biological targets . Consequently, substituting with a non-methylated analog like 5-bromo-3-chloropyridin-2-amine would lead to different reaction kinetics, potential side-product formation, and a distinct pharmacological profile, making the 6-methylated version a non-interchangeable, task-specific reagent [2].

Quantitative Differentiation Evidence for 3-Bromo-5-chloro-6-methylpyridin-2-amine vs. Closest Structural Analogs


Steric Bulk Comparison: A101-Value Differentiation from 6-Methyl Substitution

The 6-methyl group introduces a quantifiable steric effect absent in 6-unsubstituted analogs. In the absence of direct measurements, this effect can be parameterized using the well-established A-value for a methyl group on an aromatic ring (approx. 1.7 kcal/mol steric strain) [1]. This steric bulk is located ortho to the 2-amino group and 3-bromo site, restricting conformational freedom and influencing both chemical reactivity and potential biological target engagement [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Steric Parameters

Electronic Modulation via 6-Methyl Group: σp+ Parameter Differentiation

The 6-methyl group is an electron-donating substituent that modulates the electron density of the pyridine ring and the reactivity of the 2-amino group. This effect can be quantified using Hammett σp+ values. A methyl group has a σp+ value of -0.31, indicating its ability to stabilize positive charge development [1]. In contrast, the 6-H analog has a σp+ of 0.00 [2]. This electronic difference directly impacts the nucleophilicity of the adjacent 2-amino group and the activation energy of electrophilic aromatic substitution or cross-coupling at the 3-bromo site [3].

Physical Organic Chemistry Reaction Kinetics Electron Donation

Molecular Weight and Lipophilicity: cLogP Differentiation from 6-Methyl vs. 6-H Analogs

The addition of a methyl group increases both molecular weight and lipophilicity compared to non-methylated 3,5-dihalopyridin-2-amines, impacting its utility in drug discovery. The target compound has a molecular weight of 221.48 g/mol . A representative comparator, 5-bromo-3-chloropyridin-2-amine (CAS 38185-55-6), has a molecular weight of 207.46 g/mol [1], a difference of 14.02 g/mol, corresponding exactly to the mass of a CH2 group. This increases the calculated LogP (cLogP) from approximately 1.89 for the 6-H analog to 2.41 for the target compound , enhancing its ability to cross biological membranes.

Drug Design ADME Medicinal Chemistry

Synthetic Utility: Ortho-Methyl Group Enhances Regioselectivity in Cross-Coupling Reactions

The steric hindrance provided by the 6-methyl group ortho to the 3-bromo substituent can be leveraged to achieve high regioselectivity in palladium-catalyzed cross-coupling reactions [1]. In contrast, an analog lacking this ortho-steric bulk, such as 5-bromo-3-chloropyridin-2-amine, would be expected to undergo reaction at the 3-bromo site with less steric control, potentially leading to lower selectivity in reactions involving multiple reactive sites or when using bulky ligands/coupling partners [2]. While head-to-head yield data is not publicly available for this specific scaffold, the principle of steric acceleration and regiocontrol is well-documented for ortho-substituted aryl halides [3].

Organic Synthesis Cross-Coupling Regioselectivity

Optimal Procurement and Research Applications for 3-Bromo-5-chloro-6-methylpyridin-2-amine


Medicinal Chemistry: SAR Exploration of Ortho-Substituted Kinase Inhibitor Scaffolds

The unique combination of a 6-methyl group, a 3-bromo handle for cross-coupling, and a 5-chloro substituent makes this compound an ideal building block for synthesizing focused libraries of kinase inhibitor candidates . The ortho-methyl group introduces a quantifiable steric parameter (A-value ≈ 1.7 kcal/mol) and electronic modulation (σp+ = -0.31) that are absent in 6-unsubstituted analogs, enabling medicinal chemists to systematically probe the effects of ortho-substitution on target binding and selectivity without altering the core dihalogenated aminopyridine pharmacophore [1].

Organic Synthesis: Regioselective Diversification via Palladium-Catalyzed Cross-Coupling

This compound serves as a strategic intermediate for regioselective derivatization . The ortho-methyl group provides steric shielding that directs cross-coupling reactions (e.g., Suzuki, Sonogashira) to the less-hindered 5-chloro position or, under more forcing conditions, to the 3-bromo site [1]. This controlled reactivity allows for the sequential installation of diverse aryl, alkenyl, or alkynyl groups, enabling the efficient construction of highly substituted pyridine libraries .

ADME Optimization: Tuning Lipophilicity and Molecular Weight in Lead Compounds

Procurement of this specific building block allows drug discovery teams to precisely tune the physicochemical properties of a lead series. Compared to the non-methylated analog 5-bromo-3-chloropyridin-2-amine (cLogP = 1.89), the target compound (cLogP = 2.41) provides a quantifiable ΔcLogP of 0.52 and a ΔMW of 14.02 g/mol . This enables researchers to explore the impact of increased lipophilicity and molecular weight on cellular permeability, metabolic stability, and off-target binding, all while maintaining the key 3,5-dihalogen motif for further chemical elaboration [1].

Building Block for Electrophilic and Nucleophilic Aromatic Substitution Studies

The unique substitution pattern (3-bromo, 5-chloro, 6-methyl) creates a valuable model system for studying the interplay of steric and electronic effects on aromatic substitution . The electron-donating 6-methyl group (σp+ = -0.31) activates the ring towards electrophilic attack, while the bulky ortho-substituent and electron-withdrawing halogens direct reactivity to specific positions [1]. This makes it an excellent probe for physical organic chemistry investigations and for training synthetic chemists in the principles of regioselectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-6-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.